2-Phenylimidazo[1,2-a]pyridin-3-amine
Overview
Description
2-Phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its versatility in drug design and development.
Mechanism of Action
Target of Action
The primary target of 2-Phenylimidazo[1,2-a]pyridin-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This compound interacts with COX by inhibiting its activity . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .
Biochemical Pathways
The inhibition of COX by this compound affects the arachidonic acid cascade . This cascade is responsible for the metabolism of arachidonic acid to prostaglandin H2 (PGH2) by COX in a two-step process . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a significant role in many inflammatory processes .
Pharmacokinetics
The compound’s potency and selectivity against cox-2 enzyme have been evaluated .
Result of Action
The inhibition of COX-2 by this compound results in a reduction of inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .
Action Environment
The compound’s structure, particularly the presence of the so2me pharmacophore at the para position of the c-2 phenyl ring, has been found to enhance cox-2 potency and selectivity .
Biochemical Analysis
Biochemical Properties
2-Phenylimidazo[1,2-a]pyridin-3-amine has been found to interact with enzymes such as cyclooxygenase (COX), playing a role in the conversion of arachidonic acid to inflammatory mediators . The compound’s interaction with COX could potentially influence biochemical reactions in the body .
Cellular Effects
In cellular processes, this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine derivatives with phenacyl bromides. One common method includes the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Another method involves the condensation of 1-(4-methylsulfonyl)phenyl-2-(phenylamino)ethan-1-one derivatives with different 2-aminopyridines .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the reaction of 2-phenylimidazo[1,2-a]pyridine with oxalic ester reactive derivatives, followed by reduction of the carbonyl group and reaction with an amine .
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to amines.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrosyl chloride.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using bromine or iodine in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion back to amines.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for designing selective cyclooxygenase-2 (COX-2) inhibitors.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit c-MET kinases.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of corrosion inhibitors for steel in acidic environments.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyrimidine: Similar in structure but differs by a single nitrogen atom, leading to different mechanisms of action.
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine: Contains a methylsulfonyl group that enhances COX-2 selectivity and potency.
These comparisons highlight the unique properties of this compound, particularly its versatility in medicinal chemistry and its potential for various therapeutic applications.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJCHYNEWULMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193045 | |
Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3999-29-9 | |
Record name | 2-Phenylimidazo[1,2-a]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3999-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylimidazo[1,2-a]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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